molecular formula C10H18O B14068627 Octane, 1-(ethynyloxy)- CAS No. 101537-26-2

Octane, 1-(ethynyloxy)-

Cat. No.: B14068627
CAS No.: 101537-26-2
M. Wt: 154.25 g/mol
InChI Key: NPFAVECNEWXGTP-UHFFFAOYSA-N
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Description

Octane, 1-(ethynyloxy)- is an organic compound with the molecular formula C10H18O It is a type of ether, specifically an alkyl vinyl ether, where an ethynyl group is attached to the oxygen atom of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octane, 1-(ethynyloxy)- typically involves the reaction of octanol with ethynyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of octanol is replaced by the ethynyl group.

Industrial Production Methods

Industrial production of Octane, 1-(ethynyloxy)- can be achieved through continuous flow processes, where octanol and ethynyl chloride are reacted in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Octane, 1-(ethynyloxy)- can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Ethyl-substituted octane derivatives.

    Substitution: Various substituted octane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Octane, 1-(ethynyloxy)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structure.

Medicine

Industry

In the industrial sector, Octane, 1-(ethynyloxy)- is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Octane, 1-(ethynyloxy)- involves its interaction with molecular targets through its ethynyl group. This group can participate in various chemical reactions, such as nucleophilic addition or substitution, leading to the formation of new chemical bonds and products. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Octadecane, 1-(ethenyloxy)-: Another alkyl vinyl ether with a longer carbon chain.

    Octane, 1-ethoxy-: An ether with an ethoxy group instead of an ethynyl group.

Uniqueness

Octane, 1-(ethynyloxy)- is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to other ethers. This makes it valuable in specific synthetic applications where the ethynyl group is required.

Properties

CAS No.

101537-26-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethynoxyoctane

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h2H,3,5-10H2,1H3

InChI Key

NPFAVECNEWXGTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC#C

Origin of Product

United States

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